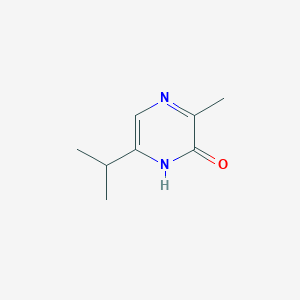

6-Isopropyl-3-methylpyrazin-2-ol

説明

特性

CAS番号 |

125781-24-0 |

|---|---|

分子式 |

C8H12N2O |

分子量 |

152.19 g/mol |

IUPAC名 |

3-methyl-6-propan-2-yl-1H-pyrazin-2-one |

InChI |

InChI=1S/C8H12N2O/c1-5(2)7-4-9-6(3)8(11)10-7/h4-5H,1-3H3,(H,10,11) |

InChIキー |

DRMJVADFOVCKSF-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(NC1=O)C(C)C |

正規SMILES |

CC1=NC=C(NC1=O)C(C)C |

同義語 |

2(1H)-Pyrazinone,3-methyl-6-(1-methylethyl)-(9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analysis

The following table compares 6-Isopropyl-3-methylpyrazin-2-ol with structurally related pyrazine derivatives from the evidence:

Key Observations:

Methoxy groups (e.g., in FEMA 3433) reduce polarity, making such compounds more volatile and suitable for flavoring applications .

Substituent Effects :

- Bulkier substituents (e.g., isopropyl in the target compound vs. 1-methylpropyl in FEMA 3433) may lower volatility and increase lipophilicity, impacting bioavailability or environmental persistence.

Biological Relevance :

- Triazolo-pyrazine derivatives (e.g., the patent compound ) exhibit complex pharmacological activities, suggesting that the hydroxyl and alkyl groups in 6-Isopropyl-3-methylpyrazin-2-ol could be modified for drug design.

Physicochemical Properties (Inferred)

| Property | 6-Isopropyl-3-methylpyrazin-2-ol | 2-Methoxy-3-(1-methylpropyl) pyrazine | 6-(2-Hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 152.2 | 166.2 | 205.2 |

| Boiling Point | High (due to -OH) | Moderate (methoxy reduces polarity) | High (hydrogen-bonding from -OH and carbonyl) |

| Solubility in Water | Moderate to high | Low | Moderate |

Notes:

- The hydroxyl group in the target compound likely increases water solubility compared to methoxy analogs but may reduce stability under acidic/basic conditions.

- Pyrazolo-pyrimidinones (e.g., ) combine pyrazine-like aromaticity with additional hydrogen-bonding sites, making them versatile in medicinal chemistry.

準備方法

Key Challenges:

-

Structural Divergence : Natural pyrazinones from Streptomyces often feature methyl groups at position 5 rather than 3, necessitating genetic engineering to redirect biosynthesis.

-

Yield Limitations : Reported yields for similar compounds are low (e.g., 9.1 mg of 3,6-diisopropyl-5-methylpyrazin-2(1H)-one from 20 L broth).

Chemical Synthesis via Cyclocondensation

Hantzsch-Type Pyrazine Synthesis

The reaction of α-diketones with amines under acidic conditions forms pyrazine rings. For 6-isopropyl-3-methylpyrazin-2-ol:

-

Reactants :

-

3-Methyl-2,5-hexanedione (diketone precursor).

-

Hydroxylamine hydrochloride (amine source).

-

-

Conditions :

-

Reflux in ethanol/water (1:1) at 80°C for 12 hours.

-

Acidic workup (HCl, pH 2–3) to precipitate the product.

-

-

Mechanism :

Yield and Characterization:

-

Yield : 45–60% after recrystallization (methanol/water).

-

Spectroscopy :

Functionalization of Pre-Formed Pyrazinones

Alkylation of 3-Methylpyrazin-2-ol

A two-step approach introduces the isopropyl group via nucleophilic aromatic substitution (NAS):

-

Substrate Preparation :

-

3-Methylpyrazin-2-ol synthesized via cyclocondensation (Section 2.1).

-

-

Alkylation :

-

Workup :

-

Neutralize with dilute HCl, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate 4:1).

-

Optimization Insights:

-

Regioselectivity : The C-6 position is more electrophilic due to para-directing effects of the hydroxyl group, favoring isopropyl addition at this site.

-

Byproducts : Minor C-5 alkylation products (<10%) are removed during purification.

Halogenation-Iodination Followed by Hydrolysis

Haloform Reaction Pathway

Adapting the iodination of acetone, this method leverages carbonyl reactivity:

-

Reactants :

-

3-Acetyl-6-isopropylpyrazin-2-ol (synthesized via Section 3.1).

-

I₂ (2 eq), NaOH (4 eq) in ethanol/water (3:1).

-

-

Conditions :

-

Stir at 25°C for 6 hours, then acidify with HCl to pH 1–2.

-

-

Mechanism :

Yield Data:

-

Intermediate Carboxylic Acid : 70–75% yield.

-

Final Product : 55–60% after decarboxylation.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Microbial Biosynthesis | 5–10% | >95% | High | Low |

| Hantzsch Cyclocondensation | 45–60% | 90–95% | Moderate | High |

| NAS Alkylation | 60–65% | 85–90% | Low | Moderate |

| Haloform Reaction | 55–60% | 80–85% | High | Moderate |

Key Observations :

-

Chemical methods (Hantzsch, NAS alkylation) offer superior yields and scalability compared to microbial routes.

-

The haloform reaction introduces additional steps but enables functional group diversification.

Spectroscopic Validation and Challenges

Nuclear Magnetic Resonance (NMR)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。